molecular formula C14H22Cl2N2O B3944043 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide;hydrochloride

3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide;hydrochloride

Cat. No.: B3944043
M. Wt: 305.2 g/mol
InChI Key: NUQDMGFWBQIBFL-UHFFFAOYSA-N
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Description

3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide;hydrochloride is a chemical compound that belongs to the class of amides. It is characterized by the presence of a butyl(methyl)amino group attached to a propanamide backbone, with a 2-chlorophenyl substituent. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide;hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with butyl(methyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide;hydrochloride can be compared with similar compounds such as 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide. While both compounds share a similar structural framework, the presence of different substituents (chlorine vs. fluorine) can lead to variations in their chemical reactivity, biological activity, and overall properties. These differences highlight the uniqueness of this compound and its potential advantages in specific research and industrial applications.

Properties

IUPAC Name

3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O.ClH/c1-3-4-10-17(2)11-9-14(18)16-13-8-6-5-7-12(13)15;/h5-8H,3-4,9-11H2,1-2H3,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQDMGFWBQIBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCC(=O)NC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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